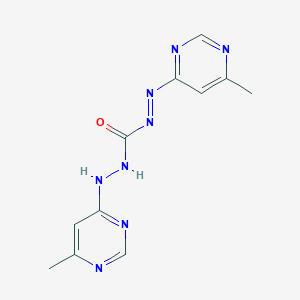

1,5-Bis(6-methyl-4-pyrimidyl)carbazone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(6-methylpyrimidin-4-yl)amino]-3-(6-methylpyrimidin-4-yl)iminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N8O/c1-7-3-9(14-5-12-7)16-18-11(20)19-17-10-4-8(2)13-6-15-10/h3-6H,1-2H3,(H,18,20)(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBIWQMDBSYHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NNC(=O)N=NC2=NC=NC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102430-61-5 | |

| Record name | 1,5-Bis(6-methyl-4-pyrimidyl)carbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102430615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone (CAS No. 102430-61-5), a complex heterocyclic ligand. Due to the limited availability of public data on this specific compound, this document consolidates the existing information on its synthesis, spectroscopic profile, and potential applications in coordination chemistry. This guide also highlights the current gaps in knowledge, offering a starting point for further research and development.

Introduction

This compound is a multi-dentate ligand featuring a carbazone core flanked by two 6-methyl-4-pyrimidyl groups.[1] This unique structure, combining the chromogenic and chelating properties of the carbazone backbone with the coordination sites of the pyrimidine moieties, makes it a compound of interest for applications in analytical and coordination chemistry.[1] The pyrimidine rings, in particular, introduce additional nitrogen donor atoms that can modulate the electronic properties and stability of its metal complexes.[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is scarce in publicly accessible literature. The available information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 102430-61-5 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₈O | [1] |

| Molecular Weight | 272.27 g/mol | [1] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The limited available data is presented below.

| Technique | Data | Interpretation | Source |

| FT-IR (KBr, cm⁻¹) | 1665, 1590 | C=O stretch, C=N stretch | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.35 (s, 6H), 8.45 (s, 2H) | Methyl protons (CH₃), Pyrimidyl protons | [1] |

| LC-MS | m/z 273.1 [M+H]⁺ | Confirms the molecular weight | [1] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the condensation reaction of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor.[1]

-

Reactants: 6-methyl-4-pyrimidyl hydrazine and a carbazone precursor.[1]

-

Solvent: Ethanol.[1]

-

Catalyst: Acetic Acid.[1]

-

Temperature: 78°C.[1]

-

Reaction Time: 12 hours.[1]

Note: Specific details regarding the stoichiometry, purification methods, and yield have not been reported in the available literature.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound based on the available information.

Potential Applications and Future Research

This compound is described as a multidentate ligand capable of forming stable complexes with various metal ions.[1] The coordination is likely to occur through the nitrogen atoms of the pyrimidine rings and the nitrogen and oxygen atoms of the carbazone backbone.[1] These metal complexes often exhibit distinct colors, suggesting potential applications as colorimetric reagents for metal ion detection.[1]

Further research is required to fully elucidate the physicochemical properties of this compound. Key areas for future investigation include:

-

Determination of melting point, pKa, and solubility in various solvents.

-

Detailed structural characterization using single-crystal X-ray diffraction.

-

Comprehensive spectroscopic analysis, including ¹³C NMR and 2D NMR techniques.

-

Investigation of its coordination chemistry with a range of metal ions and characterization of the resulting complexes.

-

Exploration of its potential biological activities, given that pyrimidine and carbazone derivatives are known to possess diverse pharmacological properties.

Conclusion

This technical guide has synthesized the currently available information on this compound. While the data is limited, it provides a foundational understanding of the compound's structure and potential as a chelating agent. The significant gaps in the physicochemical data underscore the need for further experimental investigation to unlock the full potential of this molecule for researchers, scientists, and drug development professionals.

References

Spectroscopic and Synthetic Insights into 1,5-Bis(6-methyl-4-pyrimidyl)carbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone, a complex heterocyclic ligand with significant potential in coordination and analytical chemistry. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data, alongside generalized experimental protocols for these analytical techniques. A schematic for its synthesis is also presented, offering a complete profile of this compound for research and development purposes.

Spectroscopic Data

The spectroscopic data for this compound are summarized below. These values are representative and can be influenced by the solvent and the specific instrumentation used in the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the atomic connectivity within a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure.[1]

Table 1: Representative ¹H and ¹³C NMR Data [1]

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

| ¹H | Pyrimidyl-CH₃ | ~2.35 (s) |

| ¹H | Pyrimidyl-H | ~8.45 (s) |

| ¹³C | C=O (Carbazone) | >155 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups through their characteristic vibrational frequencies.

Table 2: Key FT-IR Spectroscopic Data [1]

| Functional Group/Transition | Characteristic Value (cm⁻¹) |

| C=O stretch | ~1665 |

| C=N stretch | ~1590 |

| N-H stretch | 3300-3500 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound displays absorption bands corresponding to π→π* and n→π* transitions associated with the pyrimidine rings and the carbazone chromophore.[1] The exact maximum absorption wavelengths (λmax) are dependent on the solvent used.[1]

Table 3: Key UV-Vis Spectroscopic Data [1]

| Transition | Wavelength of Maximum Absorption (λmax) |

| π→π* and n→π* | Dependent on solvent |

Experimental Protocols

The following sections outline detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts for aromatic and aliphatic protons.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the expected range for carbonyl and aromatic carbons.

-

A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched cuvette with the sample solution.

-

Place the blank and sample cuvettes in the respective holders in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Synthesis Pathway

The synthesis of this compound typically involves a condensation reaction. The foundational chemistry for its formation lies in the established methods for creating semicarbazones and related hydrazone derivatives.[2] A plausible synthetic route involves the reaction of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor.[2]

Caption: Synthesis of this compound.

References

Technical Guide: 1,5-Bis(6-methyl-4-pyrimidyl)carbazone (CAS 102430-61-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis(6-methyl-4-pyrimidyl)carbazone, with CAS number 102430-61-5, is a complex organic molecule belonging to the carbazone and pyrimidine families of compounds. Its structure, featuring multiple nitrogen heteroatoms within the pyrimidine rings and the carbazone backbone, makes it a potent multidentate ligand. This property is central to its primary applications in coordination and analytical chemistry, particularly in the formation of colored complexes with various metal ions. While pyrimidine derivatives are of significant interest in medicinal chemistry, there is currently a notable lack of published data regarding the specific biological activities and pharmacological properties of this compound. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications, based on available technical information.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 102430-61-5 |

| Molecular Formula | C₁₂H₁₂N₈O |

| Molecular Weight | 272.27 g/mol [1] |

| InChI Key | UGBIWQMDBSYHKI-UHFFFAOYSA-N[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table presents key spectroscopic data obtained from various analytical techniques.[1]

| Spectroscopic Technique | Observed Signals and Interpretation |

| FT-IR (KBr, cm⁻¹) | 1665 (C=O stretch), 1590 (C=N stretch)[1] |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.35 (s, 6H, CH₃), 8.45 (s, 2H, pyrimidyl H)[1] |

| Mass Spectrometry (LC-MS) | m/z 273.1 [M+H]⁺[1] |

Synthesis

The synthesis of this compound is typically achieved through a condensation reaction. This involves the reaction of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor.[1] The general reaction parameters are outlined below.

| Reactants | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) |

| 6-methyl-4-pyrimidyl hydrazine, Carbazone precursor | Ethanol | Acetic Acid | 78 | 12 |

Experimental Protocol: General Procedure for the Synthesis of this compound

The following is a representative experimental protocol based on the general principles of condensation reactions for carbazone synthesis.

Materials:

-

6-methyl-4-pyrimidyl hydrazine

-

Appropriate carbazone precursor (e.g., diphenyl carbonate)

-

Absolute Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve 6-methyl-4-pyrimidyl hydrazine in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the carbazone precursor to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

-

Dry the purified product under vacuum.

-

Characterize the final product using spectroscopic methods (FT-IR, ¹H NMR, and Mass Spectrometry) to confirm its identity and purity.

References

The Ascendant Role of Multidentate Carbazone Ligands in Coordination Chemistry: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Multidentate carbazone ligands, encompassing the well-studied thiosemicarbazones and semicarbazones, have emerged as a versatile and powerful class of chelating agents in coordination chemistry. Their ability to form stable complexes with a wide array of transition metals has unlocked significant potential in medicinal chemistry, catalysis, and materials science. The biological activity of these metal complexes, often surpassing that of the free ligands, has propelled them to the forefront of research for novel therapeutic agents. This in-depth technical guide delineates the core principles of the coordination chemistry of multidentate carbazone ligands, providing a comprehensive overview of their synthesis, structural diversity, and mechanisms of action. Detailed experimental protocols for the synthesis of representative ligands and complexes are provided, alongside a curated summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways implicated in their biological activity are visualized to provide a clear conceptual framework for researchers in the field.

Introduction: The Chemical Versatility of Carbazones

Carbazone derivatives, characterized by the presence of a >C=N-NH-C(=X)-N< moiety (where X is O for semicarbazones and S for thiosemicarbazones), are synthesized through the condensation reaction between a suitable aldehyde or ketone and a semicarbazide or thiosemicarbazide.[1] This synthetic accessibility allows for a high degree of structural diversity by modifying the aldehydic or ketonic precursor. These ligands are capable of acting as multidentate chelating agents, coordinating with metal ions through nitrogen, sulfur, and/or oxygen donor atoms.[2]

The coordination of carbazone ligands to metal centers can significantly enhance their biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4] This enhancement is often attributed to the chelation theory, which posits that the formation of a chelate ring increases the lipophilicity of the complex, facilitating its transport across cell membranes.[5] Moreover, the metal ion itself can introduce new mechanisms of action, such as redox activity and the ability to bind to biological macromolecules like DNA and proteins.[6]

Synthesis and Coordination Chemistry

The synthesis of multidentate carbazone ligands is typically a straightforward one-pot condensation reaction. The subsequent complexation with metal salts can be achieved under mild conditions, often with good yields.

General Ligand Synthesis

Multidentate carbazone ligands are generally prepared by the condensation of a carbonyl compound (aldehyde or ketone) with a carbazide derivative (semicarbazide or thiosemicarbazide). The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, often with catalytic amounts of acid.[7]

General Metal Complex Synthesis

The metal complexes are typically synthesized by reacting the carbazone ligand with a metal salt (e.g., chlorides, acetates, or sulfates) in a 1:1, 1:2, or 2:1 molar ratio in a suitable solvent. The reaction mixture is often refluxed to ensure complete complexation.[8] The resulting metal complexes can then be isolated by filtration and purified by recrystallization.

Coordination Modes

Carbazone ligands can coordinate to metal ions in various modes, depending on the nature of the ligand, the metal ion, and the reaction conditions. They can act as neutral bidentate ligands, coordinating through the azomethine nitrogen and the thione/ketone group.[9] Alternatively, upon deprotonation of the hydrazinic nitrogen, they can act as anionic bidentate or tridentate ligands.[9] The presence of additional donor atoms in the aldehyde or ketone moiety can lead to higher denticity and the formation of more complex coordination geometries.

Experimental Protocols

Synthesis of (E)-2-(1-(furan-2-yl)ethylidene)hydrazine-1-carbothioamide (Ligand D1)

-

Materials: 2-acetyl furan, thiosemicarbazide, ethanol, hot aqueous solution.

-

Procedure: A hot aqueous solution (20 ml) of thiosemicarbazide (1.270g, 13.936mmol) and a hot aqueous solution (20ml) of 2-acetyl furan (1.534g, 13.931mmol) were mixed in a 1:1 ratio. The reaction mixture was refluxed for four hours. The resulting solid was filtered, recrystallized from ethanol, and dried.[10]

Synthesis of a Ni(II) Complex of 4-Phenyl-3-buten-2-one thiosemicarbazone

-

Ligand Synthesis (Microwave-assisted): A mixture of 4-phenyl-3-buten-2-one (0.01 mol), thiosemicarbazide (0.01 mol), and glacial acetic acid (2 mL) in an alcohol-H₂O mixture was placed in an Erlenmeyer flask. The flask was capped with a funnel and subjected to microwave irradiation.[11]

-

Complex Synthesis: The synthesized ligand was reacted with a nickel(II) salt (e.g., nickel nitrate) in a suitable solvent.[11]

Synthesis of a Cu(II) Complex of 2-acetylthiophene semicarbazone

-

Ligand Synthesis: 2-Formylthiophene (0.015 mol) in ethanol (15 mL) was added to an aqueous solution of semicarbazide hydrochloride (0.025 mol) and sodium acetate.[9]

-

Complex Synthesis: A hot ethanolic solution of the ligand was reacted with an aqueous solution of CuCl₂·2H₂O.

Quantitative Data Summary

The biological activity and physicochemical properties of multidentate carbazone ligands and their metal complexes have been extensively studied. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values in µM)

| Compound/Complex | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference(s) |

| 5-methoxyisatin thiosemicarbazone Cu(II) complex (31) | - | 17.88 ± 0.16 | - | [12][13] |

| Cu(II) complex 38 | - | 29.51 | - | [12][13] |

| Ru(II) complex 54 | - | 7.24 ± 5.4 | - | [13] |

| Pt(II) complex 89 | - | 79 ± 4 | - | [12][13] |

| Pd(II) complex 104 | - | 117.2 | - | [12][13] |

| Quinazolinone Schiff base Cu(II) complex (CuL) | 43.82 ± 2.351 | - | - | [14] |

| Zinc(II) complex (8) of 5′-methyl-2-thiophenecarboxaldehyde-N(4)-substituted thiosemicarbazone | - | - | 11.65 ± 1.753 | [15] |

| Copper(II) complex (9) of 5′-methyl-2-thiophenecarboxaldehyde-N(4)-substituted thiosemicarbazone | - | - | - | [15] |

Table 2: Antibacterial Activity (MIC Values in µg/mL)

| Compound/Complex | E. coli | S. aureus | Reference(s) |

| Ag-thiosemicarbazone complex (T39) | 0.018 | 0.018 | [16] |

| Co complex T87 | 30 | <20 | [16] |

| Thiosemicarbazone Cu(II) complex (1.1) | 32 | 32 | [8] |

| Acetaldehyde thiosemicarbazone Cu(II) complex | 62.5 - 250 | 62.5 - 250 | [2] |

| N-methyl thiosemicarbazone (4) | - | 39.68 | [17] |

| Ni(II) complex of a thiosemicarbazone derivative | 65.95 ± 0.5 (inhibition zone in mm) | 69.21 ± 0.6 (inhibition zone in mm) | [18] |

Table 3: Spectroscopic Data for Representative Complexes

| Complex | IR ν(C=N) (cm⁻¹) | IR ν(C=S) (cm⁻¹) | ¹H NMR δ(-NH) (ppm) | Reference(s) |

| Ni(II) complex of 2-pyridinecarbaldehyde thiosemicarbazone | ~1609 | ~1251 | - | [19] |

| Fe(III) complex of 2-pyridinecarbaldehyde thiosemicarbazone | ~1609 | ~1251 | - | [19] |

| Cu(II) complex of 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | - | - | 11.69, 9.74 | [7] |

| Ni(II) complex of N¹-4-benzyloxysalicylidene-S-methylthiosemicarbazone | - | - | - | [20] |

| Cu(II) complex of 2-acetylthiophene-2-thenoylhydrazone | - | - | - | [6] |

Mechanisms of Biological Activity

The diverse biological activities of multidentate carbazone metal complexes stem from multiple mechanisms of action, often acting on several cellular targets simultaneously.

Anticancer Mechanisms

A primary target for the anticancer activity of thiosemicarbazone complexes is the enzyme ribonucleotide reductase (RNR), which is crucial for DNA synthesis and repair. These complexes can chelate iron from the active site of the RNR R2 subunit, inactivating the enzyme and leading to cell cycle arrest and apoptosis.

Caption: Ribonucleotide Reductase Inhibition Pathway.

Thiosemicarbazone metal complexes can induce apoptosis by targeting mitochondria. They can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[1][13]

Caption: Mitochondrial-Mediated Apoptosis Pathway.

Antimicrobial Mechanisms

Metal complexes of carbazones can interact with DNA through intercalation or groove binding, leading to conformational changes that can inhibit replication and transcription. Some complexes can also induce DNA cleavage, either hydrolytically or oxidatively, through the generation of reactive oxygen species.

Caption: DNA Binding and Cleavage Mechanism.

The chelation of essential metal ions by carbazone ligands can disrupt various cellular processes in microorganisms. For example, interfering with iron metabolism can inhibit enzymes that are crucial for bacterial survival.[2]

Conclusion and Future Perspectives

The coordination chemistry of multidentate carbazone ligands is a rich and rapidly evolving field with profound implications for drug development. The synthetic tractability of these ligands allows for fine-tuning of their steric and electronic properties, enabling the rational design of metal complexes with desired biological activities. While significant progress has been made in understanding their mechanisms of action, further research is needed to elucidate the precise molecular targets and to optimize their therapeutic potential. The development of targeted drug delivery systems and the exploration of synergistic effects with existing drugs are promising avenues for future investigation. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these remarkable compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. saudijournals.com [saudijournals.com]

- 3. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metal Complexes of Semicarbazone and Thiosemicarbazone with Vanillin and 2-acetyl furan: Synthesis and Characterization with Preliminary Anti-bacterial and Anti-fungal Activities : Oriental Journal of Chemistry [orientjchem.org]

- 11. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Theoretical Underpinnings and Synthetic Pathways of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies, synthetic methodologies, and potential biological significance of metal complexes formed with the ligand 1,5-Bis(6-methyl-4-pyrimidyl)carbazone. This polydentate ligand, featuring a carbazone core flanked by two methyl-substituted pyrimidine rings, presents a compelling scaffold for the development of novel therapeutic agents and analytical reagents. This document summarizes key quantitative data from theoretical studies on analogous structures, details experimental protocols for synthesis and characterization, and visualizes a potential biological signaling pathway influenced by this class of compounds.

Introduction

Carbazones and their derivatives are a well-established class of compounds known for their ability to form stable, colored complexes with a variety of metal ions. The incorporation of heteroaromatic rings, such as pyrimidine, into the carbazone framework enhances the coordination potential and modulates the electronic properties of the resulting ligand. This compound is a prime example of such a ligand, designed to offer multiple nitrogen donor sites for strong chelation with transition metal ions. The study of its metal complexes is driven by the potential for applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents, as well as in analytical chemistry for metal ion detection.[1]

Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the structural and electronic properties of these metal complexes, providing insights into their stability, reactivity, and potential mechanisms of action.[2]

Theoretical Studies: A Representative Example

Due to the limited availability of specific theoretical data on this compound metal complexes in the current literature, this section presents data from a detailed DFT study on a structurally analogous Zn(II) hydrazone complex as a representative example. This allows for an illustrative understanding of the coordination geometries and bonding characteristics that can be expected for the title compounds.

The following tables summarize the calculated bond lengths and angles for a representative Zn(II) complex with a tridentate hydrazone-based ligand, optimized at the B3LYP/6–31G level of theory.[2]

Table 1: Selected Calculated Bond Lengths (Å) for a Representative Zn(II) Hydrazone Complex [2]

| Bond | Bond Length (Å) |

| Zn-N(imine) | 2.15 |

| Zn-N(thiazole) | 2.20 |

| Zn-S(thiolate) | 2.45 |

| C=N(imine) | 1.29 |

| N-N(hydrazone) | 1.38 |

Table 2: Selected Calculated Bond Angles (°) for a Representative Zn(II) Hydrazone Complex [2]

| Angle | Bond Angle (°) |

| N(imine)-Zn-N(thiazole) | 75.0 |

| N(imine)-Zn-S(thiolate) | 140.0 |

| N(thiazole)-Zn-S(thiolate) | 70.0 |

| C-N-N(hydrazone) | 115.0 |

Experimental Protocols

This section outlines detailed experimental procedures for the synthesis of the ligand this compound and its subsequent complexation with a representative transition metal, Copper(II).

Synthesis of this compound

The synthesis of the target ligand is a multi-step process involving the preparation of the key intermediate, 4-hydrazino-6-methylpyrimidine, followed by its reaction with a suitable carbazone precursor.

Workflow for Ligand Synthesis

Step 1: Synthesis of 4-Hydrazino-6-methylpyrimidine [3]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-chloro-6-methyl-2-(methylthio)pyrimidine in 100 mL of ethanol.

-

Addition of Hydrazine: To the stirred solution, add 15.0 mL of hydrazine hydrate (80% solution) dropwise over 30 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

-

Purification: Recrystallize the crude product from ethanol to obtain pure 4-hydrazino-6-methylpyrimidine as a white crystalline solid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of diphenylcarbazide in 50 mL of ethanol.[1][4]

-

Addition of Pyrimidine Intermediate: To this solution, add a stoichiometric amount (2 equivalents) of 4-hydrazino-6-methylpyrimidine.

-

Reaction: Add a catalytic amount of acetic acid (2-3 drops) and heat the mixture to reflux for 6-8 hours.

-

Isolation and Purification: Cool the reaction mixture. The resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol or a mixture of ethanol and DMF to yield the final product.

Synthesis of a Representative Metal Complex: Cu(II)-1,5-Bis(6-methyl-4-pyrimidyl)carbazone

-

Preparation of Solutions: Prepare a solution of this compound (1 mmol) in 20 mL of hot ethanol. In a separate flask, prepare a solution of Copper(II) chloride dihydrate (1 mmol) in 10 mL of ethanol.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

pH Adjustment and Reflux: Adjust the pH of the mixture to 6.0-7.0 using a dilute ethanolic solution of sodium hydroxide. Heat the mixture to reflux for 3 hours.

-

Isolation of the Complex: Allow the solution to cool to room temperature. The colored precipitate of the metal complex will form. Collect the solid by filtration, wash with ethanol, and then with diethyl ether.

-

Drying: Dry the complex in a vacuum desiccator over anhydrous calcium chloride.

Potential Biological Signaling Pathway

Pyrimidine and carbazone derivatives, along with their metal complexes, have been reported to exhibit a wide range of biological activities, including anticancer properties.[5][6] A common mechanism of action for many anticancer agents is the modulation of key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is often dysregulated in cancer. The metal complexes of this compound could potentially exert their anticancer effects by inhibiting one or more components of this pathway.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

This compound represents a promising polydentate ligand for the formation of stable transition metal complexes. While direct theoretical and experimental data on this specific compound are emerging, analysis of structurally similar molecules provides valuable insights into its potential coordination chemistry and biological activity. The synthetic protocols outlined in this guide offer a clear pathway for the preparation and study of these novel metal complexes. Further research, including detailed theoretical calculations and comprehensive biological evaluations, is warranted to fully elucidate the therapeutic and analytical potential of this fascinating class of compounds.

References

- 1. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes [mdpi.com]

- 3. ijsr.net [ijsr.net]

- 4. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]

- 5. Review: Pyrimidine Derivatives as Anticancer Agents [jpsdm.journals.ekb.eg]

- 6. ijrpr.com [ijrpr.com]

An In-depth Technical Guide to the Solubility of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone, a complex heterocyclic compound with significant potential in coordination and analytical chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of the compound's characteristics that influence its solubility, a structured presentation of available qualitative information, and detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound

This compound (CAS No. 102430-61-5) is a multidentate ligand featuring a carbazone core flanked by two 6-methyl-4-pyrimidyl groups.[1][2] The structure combines the chromogenic and chelating properties of the carbazone backbone with the coordination sites offered by the pyrimidine moieties.[1] This unique architecture makes it a subject of interest for forming stable metal complexes.[1] The presence of multiple nitrogen atoms within the pyrimidine rings and the carbazone group, along with methyl substituents, dictates its solubility behavior in organic solvents.[1] The polarity of the molecule is influenced by the presence of polar N-H, C=O, and C=N bonds, which suggests that its solubility will be dependent on the polarity of the solvent.[3]

Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents is not extensively documented. However, qualitative solubility can be inferred from solvents used in its synthesis and the synthesis of its metal complexes. The compound is noted to be dissolved in organic solvents such as ethanol, methanol, and dimethylformamide (DMF) during these processes.

Table 1: Quantitative and Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Quantitative Solubility | Qualitative Solubility |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 5.1 | Data not available | Likely soluble |

| Ethanol | C₂H₅OH | 4.3 | Data not available | Likely soluble |

| Polar Aprotic Solvents | ||||

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Data not available | Likely soluble |

| Acetone | C₃H₆O | 5.1 | Data not available | Data not available |

| Acetonitrile | CH₃CN | 5.8 | Data not available | Data not available |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | 0.1 | Data not available | Likely poorly soluble |

| Toluene | C₇H₈ | 2.4 | Data not available | Data not available |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available | Data not available |

Note: The qualitative solubility is inferred from common laboratory practices for similar heterocyclic compounds and its use in synthesis.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ standardized methods for solubility measurement. The saturation shake-flask method is considered the gold standard for its reliability in determining equilibrium solubility.[4]

3.1. General Procedure for Solubility Determination

This protocol outlines a general procedure for determining the solubility of this compound in an organic solvent of interest.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer or shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a shaker bath or vortex mixer. A typical equilibration time is 24 to 48 hours to ensure thermodynamic equilibrium is reached.[4]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

3.2. Flowchart for Solubility Classification

For a broader, qualitative understanding of solubility, a systematic approach can be taken by testing the compound against a series of solvents with varying properties.[5][6]

Caption: Experimental workflow for qualitative solubility classification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for quantitative solubility determination.

Conclusion

References

The Evolution of Carbazone-Based Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of carbazone-based analytical reagents, particularly diphenylcarbazone and its precursor diphenylcarbazide, is a compelling narrative of chemical ingenuity meeting the persistent demand for sensitive and selective metal ion detection. From their early use as colorimetric indicators to their application in sophisticated analytical techniques, these compounds have carved a significant niche in analytical chemistry. This guide provides a comprehensive overview of their historical development, quantitative performance, and detailed experimental protocols, tailored for professionals in research and drug development.

Historical Perspective and Developmental Milestones

The story of carbazone-based reagents is intrinsically linked to the advancement of analytical chemistry in the 20th century. Initially, the focus was on qualitative "spot tests" for the rapid identification of metal ions.

Early Developments:

-

Diphenylcarbazide , a white solid, was first synthesized in the early 20th century.[1] A notable early synthesis method involves the reaction of phenylhydrazine with urea.[2]

-

It was soon discovered that diphenylcarbazide could be oxidized to diphenylcarbazone , which forms intensely colored complexes with various metal ions.[1][3] This oxidation can occur upon exposure to light and air, turning the compound from white to pink.[3]

-

One of the earliest documented applications was the detection of mercury(II) ions. A simple and sensitive test involved placing a drop of the sample solution on a filter paper impregnated with an alcoholic solution of diphenylcarbazide, which would produce a purple spot in the presence of mercury.[3]

Expansion of Applications:

-

The most significant and enduring application of this class of reagents has been the spectrophotometric determination of hexavalent chromium (Cr(VI)) .[1] The reaction is highly specific and sensitive, forming a distinct red-violet complex.[3] This method became a standard for environmental monitoring and industrial quality control.

-

Diphenylcarbazone also found widespread use as an indicator in mercurimetry , a type of complexometric titration for the determination of chloride ions.[4] The endpoint is signaled by the formation of a colored complex with excess mercury(II) ions.

Quantitative Data on Carbazone-Based Reagents

The utility of carbazone-based reagents in quantitative analysis is underscored by their performance metrics. The following tables summarize key quantitative data for the determination of various metal ions using diphenylcarbazone and its derivatives.

| Metal Ion | Reagent | Method | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Detection Limit | Linearity Range | Stability Constant (log K) | Reference(s) |

| Cr(VI) | Diphenylcarbazide | Spectrophotometry | 540 | - | 50 ppb | - | - | [3] |

| Cr(VI) | Diphenylcarbazide | Spectrophotometry | 540 | - | 1.43 µg/L | 0 - 100 µg/L | - | [5] |

| Hg(II) | Diphenylcarbazide | Spectrophotometry | - | - | 2000 ppb | - | - | [3] |

| Hg(II) | Diphenylthiocarbazone | Spectrophotometry | 488 | 2.5 x 10⁴ | 20 ng/mL | 0.1 - 25 µg/mL | - | [4] |

| Zn(II) | Diphenylcarbazone | Spectrophotometry | 520-525 | 70,000 - 77,500 | - | - | ~7 | [6] |

| Ni(II) | Diphenylcarbazone | Spectrophotometry | 520-525 | 70,000 - 77,500 | - | - | ~7 | [6] |

| Co(II) | Diphenylcarbazone | Spectrophotometry | 520-525 | 70,000 - 77,500 | - | - | ~7 | [6] |

Key Mechanisms and Chelation Chemistry

The analytical utility of carbazone-based reagents stems from their ability to form stable, colored complexes with metal ions. The reaction mechanisms can vary depending on the metal ion and the specific reagent.

Reaction with Hexavalent Chromium

The determination of Cr(VI) with diphenylcarbazide involves a two-step process: an initial redox reaction followed by complexation.

-

Oxidation-Reduction: In an acidic medium, diphenylcarbazide is oxidized to diphenylcarbazone by Cr(VI), which is simultaneously reduced to Cr(III).[7][8]

-

Complexation: The newly formed diphenylcarbazone then acts as a ligand, chelating with the Cr(III) ion to form a stable, intensely colored red-violet complex.[7][8]

Caption: Reaction of Diphenylcarbazide with Cr(VI)

Chelation with Divalent Metal Ions

Diphenylcarbazone acts as a bidentate ligand, forming a stable five-membered ring with divalent metal ions. The chelation typically involves the enolic form of the diphenylcarbazone, with the metal ion coordinating to the oxygen and one of the nitrogen atoms. This chelation results in the formation of a colored complex, which is the basis for their use in spectrophotometric analysis.

Caption: Chelation of a Divalent Metal Ion

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving carbazone-based reagents.

Synthesis of 1,5-Diphenylcarbazide

This protocol is based on the classical reaction between phenylhydrazine and urea.

Materials:

-

Phenylhydrazine

-

Urea

-

Xylene (solvent)

-

Reflux apparatus

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and urea in a suitable molar ratio (e.g., 2:1).

-

Add a sufficient volume of xylene to dissolve the reactants upon heating.

-

Heat the mixture to reflux and maintain the reflux for approximately 32 hours.

-

After the reflux period, allow the mixture to cool to room temperature and then let it stand overnight.

-

The crude 1,5-diphenylcarbazide will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with a small amount of cold xylene or another suitable solvent to remove impurities.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectrophotometric Determination of Hexavalent Chromium

This protocol outlines the standard procedure for the quantitative analysis of Cr(VI) in an aqueous sample.

Materials:

-

1,5-Diphenylcarbazide solution (e.g., 0.25% w/v in acetone or isopropyl alcohol)[5]

-

Sulfuric acid solution (e.g., 50% v/v)[5]

-

Standard Cr(VI) stock solution (e.g., from potassium dichromate)

-

UV-Vis Spectrophotometer

-

Volumetric flasks, pipettes, and cuvettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of Cr(VI) standard solutions with concentrations ranging from approximately 0.05 to 1.0 mg/L by diluting the stock solution.[5]

-

Sample Preparation: Take a known volume of the water sample (e.g., 50 mL) and place it in a volumetric flask.

-

Acidification: Add a sufficient amount of sulfuric acid solution to adjust the pH of the sample to approximately 1-2.[5]

-

Color Development: Add a specific volume of the diphenylcarbazide solution (e.g., 2 mL) to the acidified sample, mix well, and allow the color to develop for a set time (e.g., 5-10 minutes).[5] A red-violet color will appear in the presence of Cr(VI).

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 540 nm, using a reagent blank as the reference.[5]

-

Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations to create a calibration curve.

-

Concentration Determination: Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.

Mercurimetric Titration of Chloride

This protocol describes the determination of chloride concentration using mercuric nitrate as the titrant and diphenylcarbazone as the indicator.

Materials:

-

Standard mercuric nitrate [Hg(NO₃)₂] titrant solution (e.g., 0.0141 N or 0.141 N)[2]

-

Diphenylcarbazone indicator solution (e.g., dissolve 0.5 g diphenylcarbazone and 0.05 g bromophenol blue in 75 mL of 95% ethanol and dilute to 100 mL)[2]

-

Nitric acid (HNO₃) solution (e.g., 0.05 N)

-

Standard sodium chloride (NaCl) solution for standardization

-

Buret, Erlenmeyer flasks, pipettes

Procedure:

-

Standardization of Mercuric Nitrate:

-

Pipette a known volume of the standard NaCl solution into an Erlenmeyer flask.

-

Add a few drops of the diphenylcarbazone indicator solution.

-

Titrate with the mercuric nitrate solution until the color changes from yellow to a faint pink or violet-blue, which indicates the endpoint.[9]

-

Calculate the exact normality of the mercuric nitrate solution.

-

-

Titration of the Sample:

-

Pipette a known volume of the sample containing chloride ions into an Erlenmeyer flask.

-

Add a few drops of the diphenylcarbazone indicator solution.[9]

-

If necessary, adjust the pH of the solution to be slightly acidic (pH 3.0-3.5) using dilute nitric acid.

-

Titrate the sample with the standardized mercuric nitrate solution until the endpoint color change is observed.[9]

-

Record the volume of titrant used.

-

-

Calculation:

-

Calculate the chloride concentration in the sample using the following formula: Chloride (mg/L) = (A x N x 35.45 x 1000) / V where: A = volume of mercuric nitrate titrant used for the sample (mL) N = normality of the mercuric nitrate titrant 35.45 = equivalent weight of chloride V = volume of the sample (mL)

-

Analytical Workflow Visualization

The application of carbazone-based reagents in modern analytical chemistry often involves automated systems like flow injection analysis (FIA) for high-throughput screening.

Caption: Flow Injection Analysis Workflow

Conclusion

Carbazone-based analytical reagents have a rich history and continue to be relevant in modern analytical laboratories. Their high sensitivity, selectivity for certain metal ions, and the vibrant color changes they produce make them invaluable tools. While newer, more sophisticated analytical techniques have emerged, the simplicity, cost-effectiveness, and reliability of methods using reagents like diphenylcarbazone ensure their continued use in various applications, from environmental monitoring to quality control in the pharmaceutical industry. The ongoing research into modifying their structures and immobilizing them on solid supports promises to further expand their utility in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 3. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. lovibond.com [lovibond.com]

- 6. researchgate.net [researchgate.net]

- 7. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.gnest.org [journal.gnest.org]

- 9. de.hach.com [de.hach.com]

Methodological & Application

Application Notes: Spectrophotometric Determination of Metal Ions Using Pyrimidyl Carbazones

Introduction

1,5-Bis(6-methyl-4-pyrimidyl)carbazone is a sophisticated polydentate ligand designed for applications in coordination and analytical chemistry.[1] Its structure combines a carbazone backbone, known for its chromogenic and chelating properties, with two 6-methyl-4-pyrimidyl groups. These pyrimidine moieties provide additional nitrogen donor atoms, enhancing the ligand's potential for forming stable, colored complexes with various metal ions.[1] While specific, detailed protocols for this particular reagent in metal ion determination are not widely published, its structural analogy to the well-characterized reagent 1,5-Diphenylcarbazide (DPC) allows for the development of a robust analytical framework.

This document provides a detailed protocol and application data based on the established use of 1,5-Diphenylcarbazide for the spectrophotometric determination of hexavalent chromium (Cr(VI)), a common and critical environmental analyte.[2][3] Researchers can adapt this methodology as a starting point for developing and validating a method using this compound, which would require optimization of parameters such as pH, solvent, and wavelength.

Principle of Detection

The determination of Cr(VI) using 1,5-Diphenylcarbazide is a highly sensitive and selective colorimetric method. The reaction proceeds in two main steps under acidic conditions:

-

Redox Reaction: The hexavalent chromium (Cr(VI)) oxidizes the 1,5-Diphenylcarbazide to 1,5-Diphenylcarbazone. In this process, Cr(VI) is reduced to trivalent chromium (Cr(III)).[3][4]

-

Complexation: The newly formed Cr(III) immediately forms a stable, intensely colored magenta coordination complex with the 1,5-Diphenylcarbazone.[3][4][5]

The intensity of the resulting color is directly proportional to the concentration of Cr(VI) in the sample and is quantified by measuring its absorbance at the wavelength of maximum absorbance (λmax), typically around 540 nm.[3][5][6][7]

Quantitative Data Summary

The following table summarizes the key analytical parameters for the determination of various metal ions using carbazone-based reagents. The data for Cr(VI), Hg(II), and Cd(II) are based on the well-established 1,5-Diphenylcarbazone method and serve as a reliable reference for methods developed with analogous reagents.

| Metal Ion | Wavelength (λmax) | Optimal pH | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range | Notes |

| Chromium (VI) | 540 nm[3][6][7] | ~1.0 - 2.0 (Acidic)[5][6] | 2.4 x 10³ - 4.0 x 10⁴ | 0.005 - 1.0 mg/L[3][8] | Highly selective and sensitive method.[5] |

| Mercury (II) | 520 - 540 nm[9] | 2.5 - 4.0[9] | - | 1 - 25 µg/L[9] | Forms a violet complex.[9] |

| Cadmium (II) | 533 nm[10][11] | Alkaline (in presence of pyridine)[10][11] | 7.33 x 10⁴[10][11] | 0.228 - 3.65 mg/L[10][11] | Requires extraction into an organic solvent.[10][11] |

Experimental Protocols

1. Preparation of Reagents

-

1,5-Diphenylcarbazide (DPC) Reagent (0.05% w/v):

-

Chromium (VI) Standard Stock Solution (1000 mg/L):

-

Accurately weigh 2.829 g of dry potassium dichromate (K₂Cr₂O₇).

-

Dissolve in deionized water in a 1000 mL volumetric flask and dilute to the mark.

-

-

Chromium (VI) Working Standard Solution (10 mg/L):

-

Pipette 10 mL of the 1000 mg/L stock solution into a 1000 mL volumetric flask.

-

Dilute to the mark with deionized water. Prepare fresh dilutions as needed.

-

-

Acidifying Reagent (e.g., 1 M H₃PO₄ or 0.2 M H₂SO₄):

-

For H₃PO₄: Carefully add 67.5 mL of concentrated phosphoric acid to ~800 mL of deionized water, allow to cool, and dilute to 1000 mL.

-

For H₂SO₄: Carefully add 11.1 mL of concentrated sulfuric acid to ~800 mL of deionized water, allow to cool, and dilute to 1000 mL.[3]

-

2. Protocol for Calibration Curve Construction

-

Prepare a series of Cr(VI) standards (e.g., 0.0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/L) by diluting the 10 mg/L working standard solution.[6]

-

Pipette 25 mL of each standard into a separate 50 mL volumetric flask.

-

To each flask, add 1.0 mL of the acidifying reagent and swirl to mix.

-

Add 1.0 mL of the 0.05% DPC reagent to each flask, swirl, and dilute to the 50 mL mark with deionized water.

-

Using a spectrophotometer, measure the absorbance of each solution at 540 nm against the 0.0 mg/L standard as the blank.[6]

-

Plot a graph of absorbance versus concentration. The resulting curve should be linear and can be used to determine the concentration of unknown samples.

3. Protocol for Sample Analysis

-

Collect the water sample. If particulates are present, filter the sample through a 0.45 µm filter.

-

Pipette an appropriate volume (e.g., 25 mL) of the sample into a 50 mL volumetric flask.

-

Follow steps 3-6 from the "Protocol for Calibration Curve Construction".

-

Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.

-

If the sample's absorbance falls outside the linear range of the calibration curve, repeat the analysis with a diluted or more concentrated sample volume.

Visualizations

Caption: General experimental workflow for the determination of metal ions.

Caption: Key reaction steps in the colorimetric detection of Cr(VI).

References

- 1. This compound | 102430-61-5 | Benchchem [benchchem.com]

- 2. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 3. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.gnest.org [journal.gnest.org]

- 5. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jeest.ub.ac.id [jeest.ub.ac.id]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Flow dissolution of 1,5-diphenylcarbazide for the determination of chromium(VI) - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. sibran.ru [sibran.ru]

- 10. researchgate.net [researchgate.net]

- 11. Extraction-spectrophotometric determination of cadmium in micro quantities with diphenylcarbazone [zenodo.org]

Application Notes and Protocols for the Colorimetric Detection of Heavy Metals with 1,5-Bis(6-methyl-4-pyrimidyl)carbazone

Introduction

1,5-Bis(6-methyl-4-pyrimidyl)carbazone is a complex organic ligand with significant potential for application in analytical chemistry, specifically in the colorimetric detection of heavy metal ions. This potential stems from its molecular structure, which combines a carbazone backbone, known for its chromogenic and chelating properties, with pyrimidine moieties that provide additional coordination sites. The interaction between this ligand and heavy metal ions can lead to the formation of colored complexes, a phenomenon that can be harnessed for quantitative analysis using spectrophotometry.

The carbazone functional group (-NH-NH-CO-N=N-) is a key feature of many colorimetric reagents. Upon chelation with a metal ion, the electronic properties of the ligand are altered, resulting in a shift in its maximum absorption wavelength (λmax) to a longer wavelength (bathochromic shift) and an increase in the molar absorptivity. This change produces a distinct color that can be measured to determine the concentration of the metal ion in a sample. The pyrimidine rings in this compound are expected to enhance the stability and selectivity of the metal complexes formed.

While specific, detailed studies on the application of this compound for the spectrophotometric determination of a wide range of heavy metals are not extensively documented in publicly available literature, the principles of its operation can be inferred from the behavior of similar carbazone-based chromogenic reagents. These application notes provide a generalized protocol for the use of this compound in the colorimetric detection of heavy metals, along with illustrative data and conceptual diagrams.

Principle of Detection

The colorimetric detection of heavy metals using this compound is based on a chelation reaction. The ligand, which is typically lightly colored or colorless in solution, reacts with a specific heavy metal ion to form a stable, colored metal-ligand complex. The intensity of the color produced is directly proportional to the concentration of the heavy metal ion in the sample, a relationship that is quantified using Beer-Lambert Law.

Data Presentation

Due to the limited availability of specific experimental data for this compound with a range of heavy metals, the following table presents hypothetical, yet representative, quantitative data that could be expected from colorimetric assays. These values are for illustrative purposes and would need to be determined experimentally for each specific metal ion.

| Heavy Metal Ion | Optimal pH | Wavelength (λmax) of Complex (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |

| Cadmium (Cd²⁺) | 8.5 | 520 | 4.5 x 10⁴ | 0.1 - 2.0 | 0.02 |

| Lead (Pb²⁺) | 9.0 | 545 | 3.8 x 10⁴ | 0.2 - 3.0 | 0.05 |

| Mercury (Hg²⁺) | 6.5 | 560 | 5.2 x 10⁴ | 0.1 - 2.5 | 0.03 |

| Copper (Cu²⁺) | 7.0 | 480 | 6.1 x 10⁴ | 0.05 - 1.5 | 0.01 |

Experimental Protocols

The following is a generalized protocol for the colorimetric detection of a heavy metal ion using this compound. The specific parameters, such as pH, buffer composition, and incubation time, will need to be optimized for each target metal ion.

Materials and Reagents

-

This compound solution (e.g., 1 x 10⁻³ M in a suitable organic solvent like ethanol or DMSO)

-

Standard stock solution of the target heavy metal ion (e.g., 1000 µg/mL)

-

Buffer solutions of various pH values (e.g., acetate, phosphate, borate buffers)

-

Deionized water

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter

Protocol for Calibration Curve Generation

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the target heavy metal ion by diluting the stock solution with deionized water to achieve concentrations within the expected linear range.

-

Reaction Mixture Preparation:

-

In a series of volumetric flasks, add a fixed volume of the this compound solution.

-

To each flask, add an increasing volume of the standard heavy metal solutions.

-

Add a specific volume of the appropriate buffer solution to maintain the optimal pH.

-

Bring the final volume to the mark with deionized water.

-

-

Complex Formation: Mix the solutions well and allow them to stand for a sufficient amount of time for the color of the complex to develop fully. This incubation time should be determined experimentally.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the predetermined λmax of the metal-ligand complex.

-

Use a reagent blank (containing all components except the heavy metal ion) to zero the instrument.

-

Measure the absorbance of each standard solution.

-

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the heavy metal ion. The resulting plot should be a straight line passing through the origin, confirming adherence to Beer-Lambert Law.

Protocol for Sample Analysis

-

Sample Preparation: Prepare the sample solution. This may involve digestion, filtration, or dilution to bring the concentration of the target heavy metal within the linear range of the calibration curve and to remove interfering substances.

-

Analysis: Treat the prepared sample solution in the same manner as the standard solutions described in the calibration curve protocol (steps 2-4).

-

Concentration Determination: From the measured absorbance of the sample, determine the concentration of the heavy metal ion using the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for heavy metal detection.

Caption: Chelation reaction leading to color change.

Application Notes and Protocols for 1,5-Bis(6-methyl-4-pyrimidyl)carbazone as a Chromogenic Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Bis(6-methyl-4-pyrimidyl)carbazone is a multidentate ligand with significant potential as a chromogenic reagent for the spectrophotometric determination of various metal ions. The presence of both a carbazone backbone, known for its chromogenic and chelating properties, and pyrimidine moieties with additional nitrogen donor atoms, suggests a high affinity and potential for selectivity towards certain metal ions.[1] The formation of stable, colored complexes with metal ions allows for their quantitative determination in various matrices. This document provides an overview of its potential applications, hypothetical quantitative data based on similar compounds, and detailed experimental protocols for its synthesis and use in spectrophotometric analysis.

Introduction

Carbazone-based ligands have a long history in analytical chemistry, with diphenylcarbazone being a well-known reagent.[1] The evolution of these ligands has focused on enhancing selectivity and sensitivity through the introduction of various functional groups.[1] The incorporation of 6-methyl-4-pyrimidyl groups in this compound is a deliberate design to increase the coordination sites and modulate the electronic properties of the ligand, potentially leading to more stable and intensely colored metal complexes.[1] This reagent is anticipated to be particularly useful for the determination of heavy metal ions such as cadmium, mercury, and copper, which are of significant interest in environmental monitoring and pharmaceutical analysis.

Potential Applications

The primary application of this compound is in the quantitative determination of trace metal ions. Potential areas of application include:

-

Environmental Analysis: Monitoring of heavy metal contamination in water and soil samples.

-

Pharmaceutical Analysis: Quantification of metal impurities in drug formulations.

-

Industrial Quality Control: Measurement of metal content in raw materials and finished products.

Quantitative Data (Hypothetical)

While specific experimental data for the spectrophotometric determination of metal ions using this compound is not extensively available in the public domain, the following table presents hypothetical data based on the typical performance of similar carbazone and pyrimidyl-based chromogenic reagents. These values are intended to be illustrative of the expected performance and should be experimentally verified.

| Metal Ion | Optimal pH | λmax of Complex (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (µg/mL) | Limit of Detection (µg/mL) |

| Cadmium (II) | 8.5 - 9.5 | ~550 | ~7.5 x 10⁴ | 0.1 - 4.0 | ~0.02 |

| Mercury (II) | 4.0 - 5.0 | ~490 | ~5.0 x 10⁴ | 0.2 - 10.0 | ~0.05 |

| Copper (II) | 6.0 - 7.0 | ~510 | ~4.0 x 10⁴ | 0.1 - 5.0 | ~0.03 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which involves the condensation of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor.[1]

Materials:

-

6-methyl-4-pyrimidyl hydrazine

-

Carbon disulfide

-

Potassium hydroxide

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Preparation of the Hydrazine Salt: Dissolve 6-methyl-4-hydrazinopyrimidine in ethanol. Slowly add a stoichiometric amount of a suitable acid (e.g., HCl) to precipitate the hydrazine salt. Filter and dry the salt.

-

Reaction with Carbon Disulfide: In a flask, suspend the hydrazine salt in ethanol and add a solution of potassium hydroxide in ethanol. Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring.

-

Formation of the Carbazone Precursor: After the addition of carbon disulfide, continue stirring at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Condensation with Hydrazine: To the resulting mixture, add a second equivalent of 6-methyl-4-pyrimidyl hydrazine. Reflux the mixture for several hours.

-

Isolation and Purification: After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the crude product. Filter the precipitate, wash with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Protocol 2: General Procedure for Spectrophotometric Determination of a Metal Ion

This protocol provides a general workflow for the determination of a metal ion using this compound. The optimal conditions (pH, reagent concentration, wavelength) must be determined experimentally for each specific metal ion.

Materials:

-

Standard stock solution of the metal ion (e.g., 1000 µg/mL)

-

This compound solution in a suitable solvent (e.g., ethanol)

-

Buffer solutions of various pH values

-

Deionized water

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion by diluting the stock solution with deionized water.

-

Optimization of Reaction Conditions:

-

Effect of pH: To a fixed concentration of the metal ion, add the reagent solution and buffer solutions of different pH values. Measure the absorbance at the wavelength of maximum absorption (λmax) to determine the optimal pH.

-

Effect of Reagent Concentration: At the optimal pH, vary the concentration of the reagent solution while keeping the metal ion concentration constant to determine the concentration of reagent required for maximum color development.

-

Determination of λmax: Scan the spectrum of the metal-reagent complex against a reagent blank to determine the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve:

-

Into a series of volumetric flasks, add increasing volumes of the standard metal ion solution.

-

Add the optimal amount of the reagent solution and the buffer solution of optimal pH to each flask.

-

Dilute to the mark with deionized water and mix well.

-

Measure the absorbance of each solution at the λmax against a reagent blank.

-

Plot a graph of absorbance versus concentration of the metal ion.

-

-

Analysis of Unknown Sample:

-

Take a known volume of the sample solution in a volumetric flask.

-

Add the optimal amount of the reagent solution and buffer solution.

-

Dilute to the mark with deionized water and mix well.

-

Measure the absorbance of the solution at the λmax.

-

Determine the concentration of the metal ion in the sample from the calibration curve.

-

Visualizations

Caption: Experimental workflow for spectrophotometric metal ion analysis.

Caption: Chelation of a metal ion by the reagent.

References

Application Notes and Protocols for Complex Formation with 1,5-Bis(6-methyl-4-pyrimidyl)carbazone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for studying the complex formation of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone with various metal ions. The protocols outlined below are intended to serve as a foundational guide for the synthesis, characterization, and analysis of these metal complexes, which are of interest in coordination chemistry, analytical chemistry, and potentially in the development of novel therapeutic agents.

Introduction

This compound is a multidentate ligand capable of forming stable and often colored complexes with a variety of metal ions. The coordination typically occurs through the nitrogen atoms of the pyrimidine rings and the nitrogen and oxygen atoms of the carbazone backbone.[1] This ability to form stable chelates makes it a candidate for applications such as colorimetric sensors for metal ion detection and as a scaffold for the design of metal-based drugs. The synthesis of this ligand generally involves the condensation reaction of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor.[1]

Data Presentation

The following tables summarize typical physicochemical and spectroscopic data for this compound and its hypothetical transition metal complexes. This data is compiled for illustrative purposes based on characteristic values for similar N-heterocyclic carbazone ligands and their metal complexes.

Table 1: Physicochemical Properties of this compound and its Metal Complexes

| Compound | Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) |

| Ligand (L) | C₁₅H₁₆N₁₀O | 368.36 | Orange-Red | >250 |

| [Co(L)Cl₂] | C₁₅H₁₆Cl₂CoN₁₀O | 498.21 | Dark Green | >300 |

| [Ni(L)Cl₂] | C₁₅H₁₆Cl₂N₁₀NiO | 498.05 | Bright Green | >300 |

| [Cu(L)Cl₂] | C₁₅H₁₆Cl₂CuN₁₀O | 502.89 | Brown | >300 |

| [Zn(L)Cl₂] | C₁₅H₁₆Cl₂N₁₀OZn | 504.74 | Pale Yellow | >300 |

Table 2: Key Spectroscopic Data for this compound and its Metal Complexes

| Compound | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | λmax (nm) (in DMSO) |

| Ligand (L) | ~1700 | ~1610 | ~450 |

| [Co(L)Cl₂] | ~1650 | ~1590 | ~470, ~650 |

| [Ni(L)Cl₂] | ~1655 | ~1595 | ~465, ~630 |

| [Cu(L)Cl₂] | ~1645 | ~1585 | ~480, ~680 |

| [Zn(L)Cl₂] | ~1660 | ~1598 | ~455 |

Experimental Protocols

Protocol 1: Synthesis of this compound (L)

This protocol describes a representative method for the synthesis of the ligand.

Materials:

-

6-methyl-4-pyrimidyl hydrazine

-

Carbon disulfide

-

Potassium hydroxide

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of 6-methyl-4-pyrimidyl hydrazine (2.0 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

-

To this solution, carbon disulfide (1.0 mmol) is added dropwise with stirring at room temperature.

-

A solution of potassium hydroxide (2.0 mmol) in ethanol (10 mL) is then added, and the mixture is stirred for 2 hours.

-

Hydrazine hydrate (1.0 mmol) is added, and the reaction mixture is refluxed for 4 hours.

-

The mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid product is washed with cold ethanol and diethyl ether.

-

The product is dried under vacuum to yield this compound.

Protocol 2: General Procedure for the Synthesis of Metal Complexes

This protocol outlines a general method for the synthesis of transition metal complexes with the ligand.

Materials:

-

This compound (L)

-

Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

-

Methanol or Ethanol

Procedure:

-

Dissolve the ligand (L) (1.0 mmol) in 30 mL of methanol or ethanol in a round-bottom flask, heating gently if necessary to achieve dissolution.

-

In a separate flask, dissolve the metal(II) chloride salt (1.0 mmol) in 15 mL of the same solvent.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

-

A change in color and the formation of a precipitate should be observed.

-